2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine
CAS No.: 146583-33-7
Cat. No.: VC16849575
Molecular Formula: C25H22NOP
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146583-33-7 |
|---|---|
| Molecular Formula | C25H22NOP |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | diphenyl-[2-(pyridin-2-ylmethoxymethyl)phenyl]phosphane |
| Standard InChI | InChI=1S/C25H22NOP/c1-3-13-23(14-4-1)28(24-15-5-2-6-16-24)25-17-8-7-11-21(25)19-27-20-22-12-9-10-18-26-22/h1-18H,19-20H2 |
| Standard InChI Key | HHWDNVVVYJCXBP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3COCC4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Features
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine consists of a pyridine ring substituted at the 2-position with a methoxymethyl group, which is further functionalized with a 2-(diphenylphosphanyl)phenyl moiety. This architecture combines a nitrogen-donor pyridine group with a phosphorus-donor diphenylphosphanyl unit, creating a potential bidentate ligand capable of coordinating transition metals through both N and P atoms . The methoxy spacer between the pyridine and phosphanyl groups introduces flexibility, which may influence steric and electronic interactions during metal coordination .
Key structural motifs in this compound align with well-characterized phosphine ligands. For example, 2-(diphenylphosphinomethyl)pyridine (L1) and its oxide (L2) have been extensively studied for their ability to form complexes with mercury(II), adopting geometries ranging from trigonal–pyramidal to octahedral depending on ligand substituents . The addition of a methoxymethyl group in the target compound likely modulates these coordination tendencies by altering steric bulk and electron-donating capacity.
Synthesis and Structural Elucidation
Synthetic Routes
While no explicit synthesis of 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is documented, analogous compounds suggest viable pathways. A common strategy involves sequential functionalization of pyridine derivatives. For instance, the synthesis of 2-diphenylphosphino-6-methylpyridine begins with nucleophilic substitution reactions on halogenated pyridines, followed by palladium-mediated coupling to introduce phosphanyl groups . Applying similar methodology:
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Pyridine Functionalization: Starting with 2-(hydroxymethyl)pyridine, protection of the hydroxyl group as a methoxy ether could be achieved using methyl iodide or dimethyl sulfate under basic conditions.
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Phosphanyl Group Introduction: Subsequent coupling of the methoxymethylpyridine derivative with 2-bromophenyl(diphenyl)phosphine via a Ullmann or Buchwald–Hartwig reaction would install the diphenylphosphanyl moiety .
This approach mirrors the synthesis of methoxypyridine-derived gamma-secretase modulators, where brominated intermediates are coupled with heterocyclic fragments to achieve desired substitution patterns .
Structural Characterization
Single-crystal X-ray diffraction data for related ligands, such as 2-(diphenylphosphinomethyl)pyridine, reveal distorted geometries around the phosphorus atom, with bond lengths and angles consistent with typical P–C and P–Ph interactions . For the target compound, the methoxymethyl linker is expected to introduce torsional flexibility, potentially leading to variable conformations in the solid state. Spectroscopic characterization (e.g., P NMR) would likely show a resonance near 20 ppm, similar to other triarylphosphines .
Coordination Chemistry and Metal Complexes
Ligand Behavior
The combination of pyridine (hard N-donor) and diphenylphosphanyl (soft P-donor) groups enables 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine to act as a hybrid ligand, capable of binding metals in diverse oxidation states. In mercury(II) complexes of analogous ligands, coordination geometries depend on ligand steric demands and counterion identity . For example:
| Metal Center | Ligand | Geometry | Reference |
|---|---|---|---|
| Hg(II) | 2-(diphenylphosphinomethyl)pyridine | Distorted tetrahedral | |
| Hg(II) | 2-(diphenylphosphinomethyl)pyridine oxide | Distorted octahedral |
The target compound’s methoxymethyl group may reduce steric hindrance compared to bulkier analogs, favoring higher coordination numbers or more symmetric complexes.
Thermodynamic and Kinetic Properties
Phosphine ligands with ether linkers often exhibit enhanced solubility in polar solvents, as seen in methoxypyridine-derived gamma-secretase modulators . This property could improve the ligand’s utility in homogeneous catalysis. Additionally, the electron-donating methoxy group may moderate the phosphorus atom’s basicity, affecting metal-ligand bond strength and catalytic activity.
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